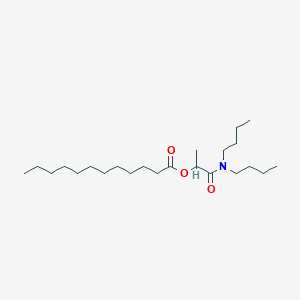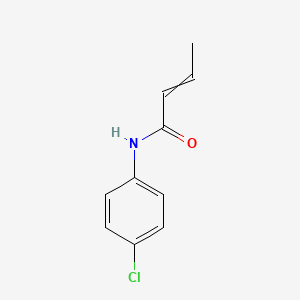
N-(4-chlorophenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)but-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Synthesis from Amides: One common method involves the oxidative desaturation of amides.
Electrophilic Activation of Amides: Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Industrial Production Methods: Industrial production methods for N-(4-chlorophenyl)but-2-enamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative desaturation, converting amides to enamides.
Substitution: It can participate in substitution reactions, particularly involving the halogenated phenyl group.
Common Reagents and Conditions:
Oxidative Desaturation: Iron catalysts and oxidizing agents are commonly used.
Electrophilic Activation: LiHMDS and triflic anhydride are used for the direct synthesis of enamides.
Major Products Formed: The major products formed from these reactions include β-halogenated enamides and other substituted enamides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: N-(4-chlorophenyl)but-2-enamide is used as a versatile synthon in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has been studied for its potential biological activities, including analgesic and antimicrobial properties . It is also of interest in the development of new pharmaceuticals due to its structural features.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism by which N-(4-chlorophenyl)but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound’s enamide structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)prop-2-enamide: This compound shares a similar structure but with a shorter carbon chain.
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: This compound has an additional methoxy group on the phenyl ring.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds have been studied for their anticonvulsant properties.
Uniqueness: N-(4-chlorophenyl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in biological systems.
Propriétés
Numéro CAS |
6090-82-0 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13) |
Clé InChI |
VFNMJEPPOGYBMQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


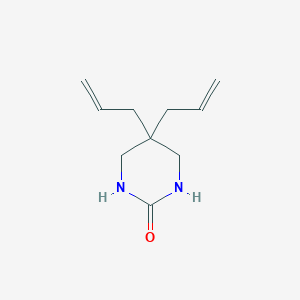
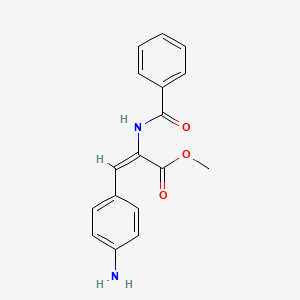

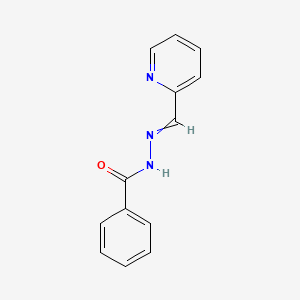

![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
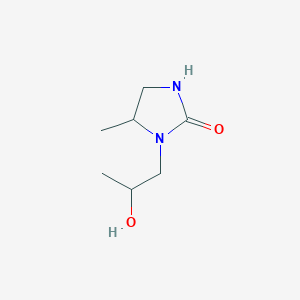
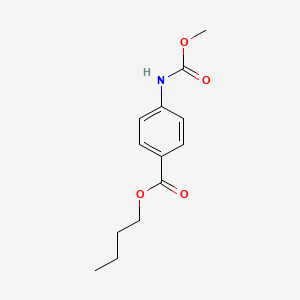
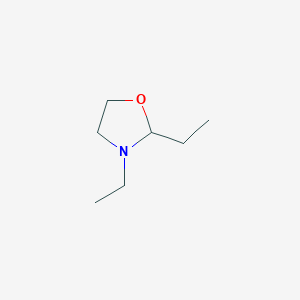
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)

